

# 4-Methylmorpholine N-oxide (NMO): A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Methylmorpholine N-oxide

Cat. No.: B134690

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CAS Number: 7529-22-8

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **4-Methylmorpholine N-oxide** (NMO), a versatile heterocyclic amine oxide. This document details its physicochemical properties, synthesis methodologies, key applications in organic synthesis and industrial processes, and essential safety information. Experimental protocols for its synthesis and major applications are provided, along with graphical representations of key processes to facilitate understanding.

## Physicochemical Properties

**4-Methylmorpholine N-oxide** is a highly polar organic compound that finds use as a co-oxidant and a solvent.<sup>[1]</sup> It is commercially available as an anhydrous solid, a monohydrate, or as an aqueous solution.<sup>[1]</sup> The anhydrous form is a white to off-white crystalline solid.<sup>[2]</sup> It is hygroscopic and soluble in water and other polar organic solvents.<sup>[3][4]</sup>

Table 1: Physicochemical Properties of **4-Methylmorpholine N-oxide**

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO <sub>2</sub>	
Molecular Weight	117.15 g/mol	
Melting Point	180-184 °C (anhydrous)	[4]
72-81 °C (monohydrate)	[5]	
Boiling Point	118-119 °C	[4][6]
Density	1.14 g/cm <sup>3</sup>	[6]
Flash Point	118-119 °C	[4][6]
Vapor Pressure	1.41 hPa at 20 °C	[4]
pKa	4.93 ± 0.20 (Predicted)	[4]
logP	-1.2 at 25 °C	[4]
Solubility	Soluble in water, methanol, ethanol, acetone, ethers, and dimethylsulfoxide.	[4][6]
Appearance	White to off-white crystalline solid.	[2]

## Synthesis of 4-Methylmorpholine N-oxide

The most common method for the synthesis of NMO is the oxidation of N-methylmorpholine (NMM). Various oxidizing agents can be employed, with hydrogen peroxide being a prevalent choice in industrial applications.[2]

### Experimental Protocol: Oxidation of N-Methylmorpholine with Hydrogen Peroxide

This protocol is based on a common laboratory-scale synthesis.

Reagents:

- N-Methylmorpholine (NMM)
- 30% Hydrogen Peroxide ( $\text{H}_2\text{O}_2$ )
- Methanol
- Activated Carbon
- Celite

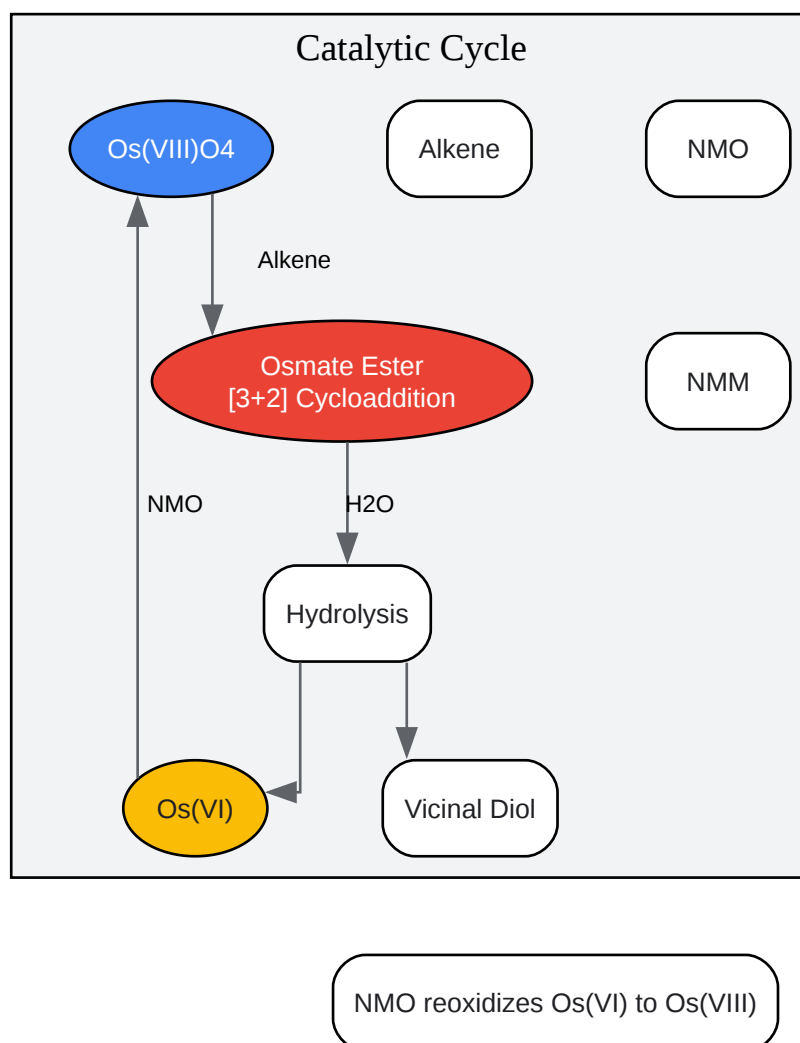
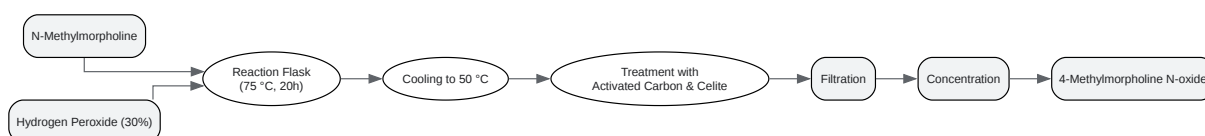
Equipment:

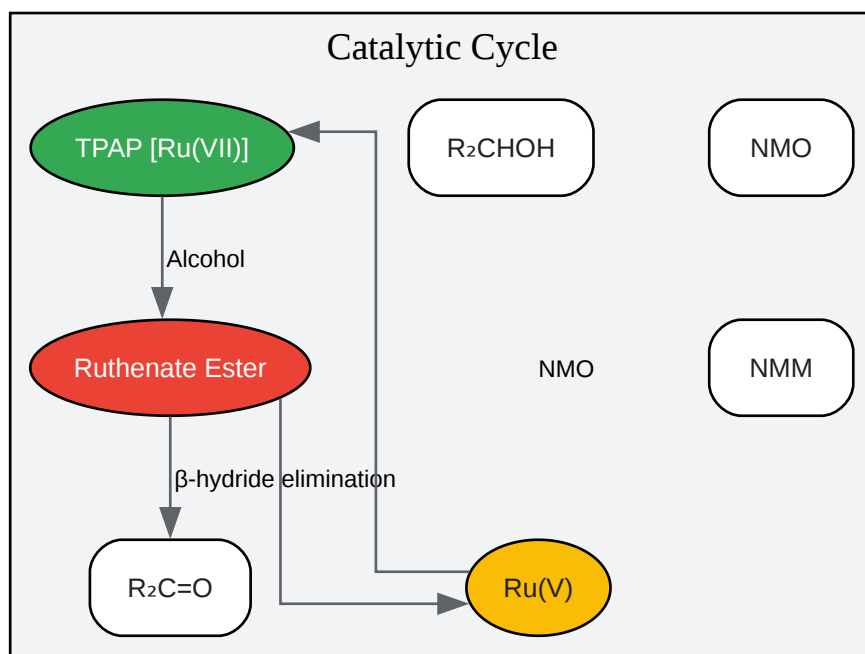
- Round-bottom flask
- Oil bath
- Dropping funnel
- Magnetic stirrer
- Filtration apparatus
- Rotary evaporator

Procedure:

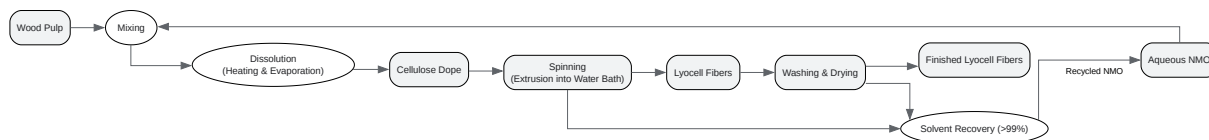
- To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add N-methylmorpholine.<sup>[7]</sup>
- Immerse the flask in an oil bath maintained at 75 °C.<sup>[7]</sup>
- Slowly add 30% aqueous hydrogen peroxide dropwise over a period of 2.5 hours.<sup>[7]</sup>  
Caution: The addition should be slow to prevent overheating.
- Stir the mixture at 75 °C for 20 hours, or until a peroxide test (e.g., with potassium iodide paper) is negative.<sup>[7]</sup>
- Cool the reaction mixture to 50 °C.<sup>[7]</sup>

- Add a slurry of methanol, activated carbon, and Celite to the flask and stir for 1 hour.<sup>[7]</sup>
- Filter the mixture and wash the filter cake with methanol.<sup>[7]</sup>
- The filtrate can be concentrated under reduced pressure to yield the product. For the isolation of the monohydrate, specific crystallization conditions are required.<sup>[7]</sup>





NMO reoxidizes Ru(V) to Ru(VII)



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Address: 3281 E Guasti Rd

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